molecular formula C27H26N2 B11117397 11-benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole

11-benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole

Cat. No.: B11117397
M. Wt: 378.5 g/mol
InChI Key: VSWZVHRGFRBFBY-UHFFFAOYSA-N
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Description

11-benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole is a complex organic compound with a unique structure that includes both indole and indolizine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted indole, the reaction with benzyl and phenyl groups under catalytic conditions can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the cyclization and functionalization processes .

Chemical Reactions Analysis

Types of Reactions

11-benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or nitro groups .

Scientific Research Applications

11-benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole is unique due to its specific combination of benzyl and phenyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C27H26N2

Molecular Weight

378.5 g/mol

IUPAC Name

11-benzyl-11b-phenyl-2,3,5,6-tetrahydro-1H-indolizino[8,7-b]indole

InChI

InChI=1S/C27H26N2/c1-3-10-21(11-4-1)20-29-25-15-8-7-14-23(25)24-16-19-28-18-9-17-27(28,26(24)29)22-12-5-2-6-13-22/h1-8,10-15H,9,16-20H2

InChI Key

VSWZVHRGFRBFBY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C3=C(CCN2C1)C4=CC=CC=C4N3CC5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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